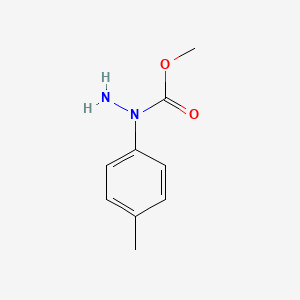
Methyl 1-(p-tolyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(p-tolyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl ester group attached to a hydrazine moiety, which is further substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(p-tolyl)hydrazinecarboxylate typically involves the reaction of p-tolylhydrazine with methyl chloroformate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{p-Tolylhydrazine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(p-tolyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding hydrazine derivative.
Oxidation: It can be oxidized to form the corresponding azine or diazene compounds.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding hydrazine derivative.
Oxidation: The major products are azine or diazene compounds.
Substitution: The major products are substituted hydrazine derivatives.
Scientific Research Applications
Methyl 1-(p-tolyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(p-tolyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The p-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinocarboxylate: Similar structure but lacks the p-tolyl group.
Phenylhydrazinecarboxylate: Contains a phenyl group instead of a p-tolyl group.
Ethyl hydrazinocarboxylate: Contains an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-(p-tolyl)hydrazinecarboxylate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. The p-tolyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl N-amino-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-5-8(6-4-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
InChI Key |
IDMGPDOYBXNEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















